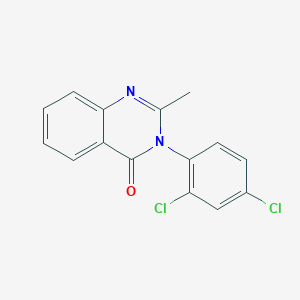
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone, also known as DCPIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazolinones, which are known to exhibit a wide range of biological activities.
作用机制
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of other neurotransmitter receptors by binding to their respective sites.
生化和生理效应
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance long-term potentiation (LTP), which is a process involved in learning and memory. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
实验室实验的优点和局限性
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. It also exhibits a long half-life, which allows for prolonged experiments. However, 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several limitations, including its poor solubility in water and its potential for toxicity at high concentrations.
未来方向
There are several future directions for the study of 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone, including its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are also needed to elucidate the mechanisms underlying its effects on ion channels and other neurotransmitter receptors. Additionally, the development of more potent and selective 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone analogs may lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone involves the reaction of 2,4-dichloroaniline with 2-methyl-3-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then subjected to further purification steps to obtain pure 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone.
科学研究应用
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several physiological processes such as learning and memory. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of other neurotransmitter receptors, including the gamma-aminobutyric acid (GABA) receptor and the serotonin receptor.
属性
CAS 编号 |
4285-65-8 |
|---|---|
产品名称 |
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone |
分子式 |
C15H10Cl2N2O |
分子量 |
305.2 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-7-6-10(16)8-12(14)17/h2-8H,1H3 |
InChI 键 |
GCFCLPQARRCRAG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)Cl |
其他 CAS 编号 |
4285-65-8 |
溶解度 |
45.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



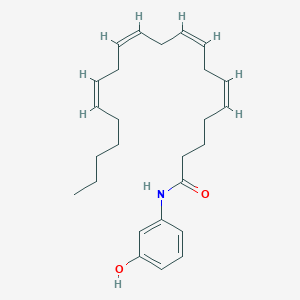
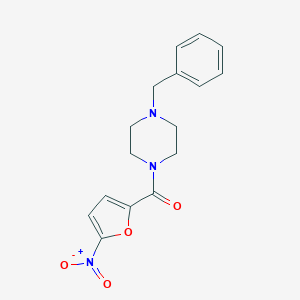
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
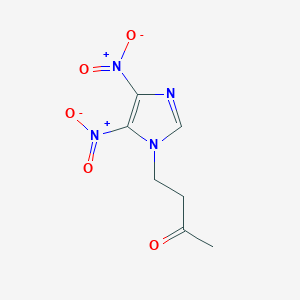
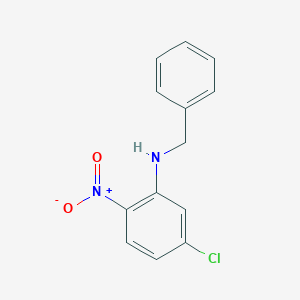
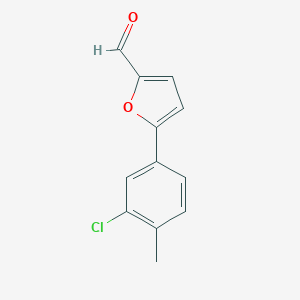
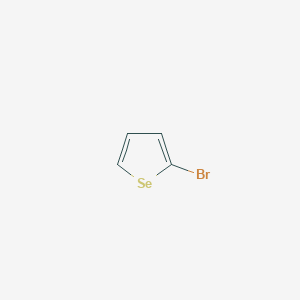
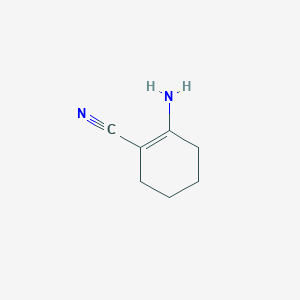
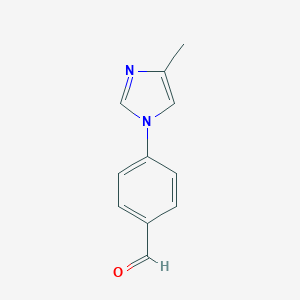
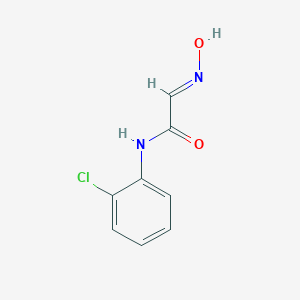

![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)